4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine is a chemical compound characterized by a piperidine ring that is substituted with a phenoxy group, which itself is substituted with a trifluoroethoxy group. This structure imparts unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science. The compound is recognized for its potential applications in drug development, especially for targeting specific biological pathways related to cancer and diabetes.
The compound is cataloged under the chemical identifier 1304788-13-3 and can be sourced from chemical suppliers such as BenchChem. It falls under the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the trifluoroethoxy group enhances its lipophilicity, thereby influencing its biological activity and interaction with various molecular targets.
The synthesis of 4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine typically involves a nucleophilic substitution reaction between 4-(2,2,2-trifluoroethoxy)phenol and piperidine. This reaction is generally conducted under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent. The mixture is heated to promote the reaction, resulting in the formation of the desired product.
The molecular structure of 4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine can be represented as follows:
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine can undergo various chemical transformations:
The mechanism of action for 4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine involves its interaction with specific cellular targets. The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability and intracellular access. The phenoxy group allows for hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. This mechanism suggests that the compound may influence various cellular pathways linked to therapeutic effects such as anti-cancer and anti-diabetic activities.
Relevant data indicates that the compound maintains integrity under standard laboratory conditions but requires careful handling when exposed to reactive chemicals.
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine has several scientific applications:
The synthesis of 4-[3-(2,2,2-trifluoroethoxy)phenoxy]piperidine requires carefully orchestrated multi-step sequences that address the challenges of incorporating both the trifluoroethoxy group and the piperidine-phenoxy linkage with high regiochemical control. One optimized five-step pathway begins with the selective O-alkylation of 3-hydroxyphenol with 2,2,2-trifluoroethyl halides under phase-transfer conditions (yield: 85-92%), followed by regioselective nitration to introduce the nitro group ortho to the newly installed trifluoroethoxy moiety [9]. The critical aryl ether formation employs a Buchwald-Hartwig amination protocol, where the nitro group is displaced by 4-hydroxypiperidine using copper(I) catalysis (CuI/1,10-phenanthroline system) in DMSO at 110°C, achieving 75-80% conversion efficiency [2] [9].
Table 1: Key Steps in Multi-Step Synthesis of 4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine
Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Regiochemical Control |
---|---|---|---|---|
1 | O-Alkylation | 2,2,2-Trifluoroethyl bromide, K₂CO₃, TBAB, DMF, 80°C | 85-92 | Selective phenoxy functionalization |
2 | Nitration | HNO₃/AcOH, 0°C | 90-95 | Ortho to trifluoroethoxy group |
3 | Piperidine Coupling | 4-Hydroxypiperidine, CuI, phenanthroline, K₃PO₄, DMSO, 110°C | 75-80 | Displacement of nitro group |
4 | Reduction | H₂ (50 psi), Pd/C, EtOH, 25°C | 95-98 | Chemoselective nitro reduction |
Purification | Crystallization | Ethanol/water mixture | 90 | Removal of regioisomers |
Purification challenges are addressed through a terminal crystallization protocol using ethanol/water mixtures, effectively removing regioisomeric impurities to achieve ≥99% chemical purity [1]. Alternative routes employing resorcinol monoacetate protection demonstrate improved selectivity during the initial trifluoroethylation step, though requiring an additional deprotection stage that reduces overall yield to 70-75% [9]. Recent advances incorporate flow chemistry techniques for the high-pressure hydrogenation step, reducing reaction times from 24 hours to 30 minutes while maintaining excellent chemoselectivity toward nitro group reduction in the presence of the piperidine ring [2].
The 2,2,2-trifluoroethoxy group significantly enhances the metabolic stability and binding affinity of pharmaceutical compounds, making its efficient incorporation a critical synthetic objective. Copper-mediated cross-coupling has emerged as the most effective catalytic strategy for introducing this moiety into phenolic precursors. Optimized conditions employ CuI (10 mol%) with 1,10-phenanthroline (20 mol%) as ligand in DMF at 130°C, enabling the coupling of 3-hydroxyphenol with 2,2,2-trifluoroethyl iodide in 88% yield [5] [9]. This system operates via a single-electron transfer mechanism, with the phenanthroline ligand facilitating the formation of reactive Cu(I)-trifluoroethoxide intermediates while suppressing deleterious side reactions such as trifluoroethyl group decomposition [5].
Table 2: Catalytic Systems for Trifluoroethoxy Group Installation
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
CuI (10 mol%) | 1,10-Phenanthroline | DMF | 130 | 88 | Tolerance to piperidine groups |
Pd(OAc)₂ (5 mol%) | XantPhos | Toluene | 100 | 75 | Functional group tolerance |
RuPhos-Pd-G3 (2 mol%) | RuPhos | THF | 80 | 92 | Mild conditions |
NiCl₂(PCy₃)₂ (8 mol%) | Bipyridine | Dioxane | 120 | 80 | Cost-effectiveness |
Alternative palladium-catalyzed approaches utilizing XPhos ligand systems show enhanced compatibility with electron-deficient aryl systems, achieving 75-80% yields for the direct trifluoroethylation of 3-bromophenol derivatives [6]. For late-stage functionalization, ruthenium-catalyzed hydrogenation provides an efficient pathway through selective reduction of trifluoroacetyl precursors using Raney nickel catalysts under 50 psi H₂ pressure, yielding the desired 2,2,2-trifluoroethyl products with >95% selectivity [6]. The choice between direct alkylation and reductive approaches depends on the substrate's functional group tolerance: base-sensitive compounds benefit from the hydrogenation route, while electron-rich phenols show superior reactivity in copper-mediated couplings [5] [9].
The piperidine nitrogen serves as a crucial site for structural diversification, with N-functionalization efficiency heavily dependent on nucleophile selection, leaving group optimization, and solvent polarity control. Ring-opening functionalizations of piperidine precursors using difluorocarbene transfer (generated from TMSCF₂Br) enable access to valuable acyclic intermediates that can be recyclized to functionalized derivatives [10]. The reaction proceeds through N-difluoromethylation followed by selective ring-opening halogenation, ultimately yielding N-formyl haloamine products with preservation of chirality when present [10].
Nucleophilic aromatic substitution (SNAr) optimization for attaching the piperidine nitrogen to the aryl system reveals critical parameters: electron-withdrawing groups ortho or para to the leaving group significantly enhance reaction rates. The optimal system employs potassium carbonate as base in anhydrous acetonitrile at 85°C, achieving complete conversion within 6 hours when using 4-nitrophenyl active esters [9]. Solvent screening demonstrates that polar aprotic media (DMF > DMSO > NMP > MeCN) provide superior yields compared to protic or non-polar alternatives, attributed to enhanced nucleophile activation without competing hydrolysis [4].
Table 3: Optimization of Piperidine N-Functionalization Reactions
Modification Type | Optimal Conditions | Reaction Time | Yield Range | Key Variables |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | K₂CO₃, MeCN, 85°C | 6 h | 82-90% | Leaving group (F, NO₂ > Cl), EWGs |
Reductive Amination | NaBH₃CN, MeOH, 25°C | 12 h | 75-88% | Carbonyl substrate bulkiness |
N-Alkylation | NaH, DMF, 0°C to RT | 2-4 h | 90-95% | Alkyl halide chain length |
N-Acylation | Et₃N, CH₂Cl₂, 0°C | 1 h | 85-93% | Acyl chloride reactivity |
For secondary functionalization of existing piperidine derivatives, ruthenium-catalyzed trifluoromethylation of N-acyloxazolidinones provides efficient access to α-trifluoromethyl piperidines [4]. This transformation utilizes ZrCl₄ (1.05 equiv) with Et₃N (2.0 equiv) to generate zirconium enolates in situ, which undergo radical addition with CF₃I under Ru(Ph₃P)₃Cl₂ catalysis (7 mol%) at 45°C in dichloromethane [4]. The reaction tolerates various functional groups including benzyl ethers, aryl fluorides, and heterocyclic substituents, achieving diastereoselectivities up to 95:5 when using chiral auxiliaries. The mild conditions prevent epimerization of existing stereocenters in the piperidine ring, making this methodology particularly valuable for late-stage functionalization of complex intermediates [4].
The introduction of trifluoromethyl groups adjacent to stereogenic centers presents unique synthetic challenges due to the large steric demand and strong electronic effects of the CF₃ moiety. Chiral auxiliary-mediated approaches provide reliable stereocontrol for synthesizing enantiomerically enriched 4-[3-(2,2,2-trifluoroethoxy)phenoxy]piperidine derivatives. The use of Evans oxazolidinones attached to the piperidine nitrogen enables diastereoselective trifluoromethylation at the α-position with dr >20:1 when employing Ru(Ph₃P)₃Cl₂ catalysis at -20°C in dichloromethane [4] [5]. Auxiliary removal under mild conditions (LiOH, THF/H₂O) affords enantiomerically pure α-CF₃-piperidines without racemization, essential for medicinal chemistry applications requiring single-enantiomer compounds [5].
Catalytic asymmetric hydrogenation of trifluoromethyl-containing enamines provides an alternative route to chiral piperidines. Iridium complexes with tunable P,N-ligands achieve up to 98% ee in the hydrogenation of 2-CF₃-1,2-dihydropyridines, proceeding through an outer-sphere dissociative mechanism where stereoselectivity is determined by enamine protonation [5]. This method is particularly valuable for synthesizing fluorinated analogs of bioactive piperidines, including constrained systems relevant to CNS-targeting pharmaceuticals [5] [8].
Table 4: Asymmetric Trifluoromethylation Strategies for Piperidine Derivatives
Strategy | Key Conditions | Stereoselectivity (dr or ee) | Limitations | Scale-Up Potential |
---|---|---|---|---|
Chiral Auxiliary (Evans) | Ru(Ph₃P)₃Cl₂, ZrCl₄, Et₃N, CH₂Cl₂, -20°C | dr >20:1 | Auxiliary attachment/removal steps | Moderate (gram scale) |
Iridium-Catalyzed Hydrogenation | Ir(I)/P,N-ligand, H₂ (100 psi), MeOH, 50°C | 92-98% ee | Limited to accessible enamine substrates | High (kilogram scale) |
Organocatalytic Transfer Hydrogenation | Hantzsch ester, chiral phosphoric acid, DCE, 25°C | 85-90% ee | Lower chemical yields (50-70%) | Low |
Enzymatic Resolution | Lipases, organic solvent/aqueous buffer | >99% ee (single enantiomer) | Maximum 50% yield | Moderate |
Structural simplification strategies have proven valuable in optimizing stereoselective routes by reducing chiral center complexity while maintaining the essential trifluoroethoxy-phenoxy-piperidine pharmacophore. Removal of unnecessary rings or chiral centers improves synthetic accessibility without compromising binding affinity, as demonstrated in the development of truncated analogs of complex natural products [8]. Computational analysis of transition state energies reveals that the trifluoroethoxy group's conformational effects significantly influence facial selectivity in nucleophilic additions to iminium intermediates, providing a rational basis for ligand design in asymmetric catalysis [5] [8]. Recent advances in dynamic kinetic resolution of racemic trifluoromethylated piperidines using engineered lipases show particular promise for industrial-scale production, achieving >99% ee with 45% theoretical yield maximum [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2